![molecular formula C6H5IN4 B12292262 1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo- CAS No. 2077188-79-3](/img/structure/B12292262.png)

1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

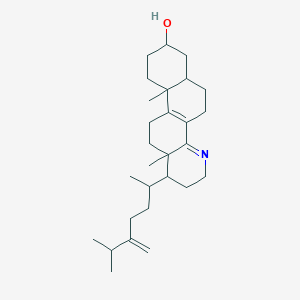

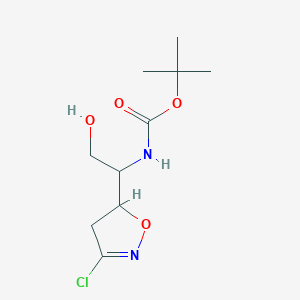

1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por la fusión de un anillo de pirazol con un anillo de piridina, formando una estructura bicíclica. La presencia de un átomo de yodo en la posición 3 del anillo de pirazol agrega propiedades químicas únicas al compuesto, haciéndolo de interés en diversos campos de investigación científica.

Métodos De Preparación

La síntesis de 1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- típicamente implica la formación del núcleo de pirazolopiridina seguido de yodación. Un método común comienza con la reacción de difenilhidrazona con piridina en presencia de yodo . Otro enfoque implica el tratamiento de 1-fenil-3-metil-5-amino-pirazol con 1,3-dicetonas en ácido acético glacial . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- sufre diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de yodo puede ser sustituido por otros grupos funcionales utilizando reactivos como compuestos organometálicos.

Oxidación y Reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para eliminar el átomo de yodo.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Sonogashira, para formar moléculas más complejas.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como carbonato de potasio y disolventes como dimetilformamida. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de 1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, puede inhibir la actividad de las quinasas receptoras de tropomiosina (TRK), que están involucradas en la proliferación y diferenciación celular . Al unirse a estas quinasas, el compuesto puede bloquear las vías de señalización aguas abajo, lo que lleva a la inhibición del crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- se puede comparar con otros derivados de pirazolopiridina, tales como:

1H-Pirazolo[3,4-b]piridin-4-amina: Carece del átomo de yodo, lo que puede resultar en diferente reactividad y actividad biológica.

3-Bromo-1H-pirazolo[3,4-b]piridin-4-amina: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que lleva a diferentes propiedades químicas.

1H-Pirazolo[3,4-d]pirimidin-4-amina: Diferente patrón de fusión de anillos, lo que puede afectar su comportamiento químico y aplicaciones.

La singularidad de 1H-Pirazolo[3,4-b]piridin-4-amina, 3-yodo- radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.

Propiedades

Número CAS |

2077188-79-3 |

|---|---|

Fórmula molecular |

C6H5IN4 |

Peso molecular |

260.04 g/mol |

Nombre IUPAC |

3-iodo-2H-pyrazolo[3,4-b]pyridin-4-amine |

InChI |

InChI=1S/C6H5IN4/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H3,8,9,10,11) |

Clave InChI |

CMZSOOIKEIEJJN-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C2=C(NN=C2N=C1)I)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)

![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)